molecular formula C37H42O6P2 B4958228 diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate

diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate

Cat. No.: B4958228
M. Wt: 644.7 g/mol
InChI Key: YGCJCLLAHGBAAM-UHFFFAOYSA-N
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Description

Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate is a complex organic compound characterized by its unique structure, which includes two bis(4-methylphenyl)phosphoryl groups attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the bis(4-methylphenyl)phosphoryl chloride, which is obtained by reacting 4-methylphenylphosphonic dichloride with a suitable base.

    Formation of the Intermediate: The bis(4-methylphenyl)phosphoryl chloride is then reacted with diethyl malonate in the presence of a base such as triethylamine to form the intermediate this compound.

    Purification: The intermediate is purified through recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, where nucleophiles such as amines or alcohols replace the 4-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Phosphoryl-substituted amines or alcohols.

Scientific Research Applications

Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-bis[bis(phenyl)phosphoryl]pentanedioate: Similar structure but lacks the 4-methyl groups.

    Diethyl 2,4-bis[bis(4-chlorophenyl)phosphoryl]pentanedioate: Contains chlorine atoms instead of methyl groups, which can alter its reactivity and applications.

Uniqueness

Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate is unique due to the presence of 4-methyl groups, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature can also affect its solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42O6P2/c1-7-42-36(38)34(44(40,30-17-9-26(3)10-18-30)31-19-11-27(4)12-20-31)25-35(37(39)43-8-2)45(41,32-21-13-28(5)14-22-32)33-23-15-29(6)16-24-33/h9-24,34-35H,7-8,25H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCJCLLAHGBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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